molecular formula C4HBr2ClS B3146602 2,3-Dibromo-5-chlorothiophene CAS No. 60404-19-5

2,3-Dibromo-5-chlorothiophene

Cat. No.: B3146602
CAS No.: 60404-19-5
M. Wt: 276.38 g/mol
InChI Key: NTHDOFJWIFEXBB-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chlorothiophene (CAS 60404-19-5) is a polyhalogenated thiophene derivative that serves as a versatile and high-value synthon in advanced organic synthesis and materials science research . Its structure features two bromine atoms and one chlorine atom strategically positioned on the thiophene ring, creating a unique electronic profile and providing distinct reactive sites for selective, step-wise chemical transformations . The differential reactivity between the C-Br and C-Cl bonds is a key feature, allowing researchers to perform sequential cross-coupling reactions, such as Suzuki or Stille couplings, to construct complex, unsymmetrically substituted thiophene-based architectures with high precision . This compound is particularly significant in the development of advanced materials. As a crucial building block for organic electronics, it is used to create highly functionalized, electron-deficient monomers for synthesizing conjugated polymers . These polymers are investigated for use in high-performance organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), where the halogen atoms help fine-tune energy levels and enhance intermolecular interactions for improved charge transport . The compound is supplied with a high purity level and typically appears as an off-white powder or crystals . Researchers are encouraged to explore its potential in creating novel polymer semiconductors and as a foundational component in the rational design of functional organic materials . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,3-dibromo-5-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClS/c5-2-1-3(7)8-4(2)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHDOFJWIFEXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308081
Record name 2,3-Dibromo-5-chlorothiophene
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Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60404-19-5
Record name 2,3-Dibromo-5-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60404-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-chlorothiophene
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URL https://comptox.epa.gov/dashboard/DTXSID401308081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

difference between 2,3-dibromo-5-chlorothiophene and 2,5-dibromo-3-chlorothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2,3-dibromo-5-chlorothiophene and 2,5-dibromo-3-chlorothiophene . These regioisomers, while chemically similar, exhibit distinct electronic properties, synthetic accessibilities, and reactivity profiles that dictate their specific applications in materials science and medicinal chemistry.

Executive Summary: The Divergence of Function

In the landscape of functionalized heterocycles, the positioning of halogen atoms on the thiophene ring fundamentally alters the molecule's utility.

  • 2,5-Dibromo-3-chlorothiophene is the "Polymer Architect." Its symmetry at the

    
    -positions (C2 and C5) makes it an ideal monomer for synthesizing regioregular conductive polymers (e.g., PTCl) used in organic photovoltaics (OPV).
    
  • 2,3-Dibromo-5-chlorothiophene is the "Orthogonal Scaffold." With three distinct halogen environments (C2-

    
    -Br, C3-
    
    
    
    -Br, C5-
    
    
    -Cl), it allows for sequential, site-selective functionalization, making it a powerful tool for constructing complex non-symmetrical drug candidates.

Structural & Physical Characterization

The primary difference lies in the substitution pattern relative to the sulfur atom. The thiophene ring is numbered starting from the sulfur (


).
Comparative Data Table
Feature2,5-Dibromo-3-chlorothiophene 2,3-Dibromo-5-chlorothiophene
Structure

-dibromo,

-chloro

-dibromo,

-chloro
CAS Number 32431-91-760404-19-5
Molecular Weight 276.38 g/mol 276.38 g/mol
Physical State Off-white crystalline solid / powderLiquid / Low-melting solid
Melting Point 24–25 °CN/A (Liquid at RT typically)
Dipole Moment Lower (Vectors partially cancel)Higher (Asymmetric distribution)

H NMR
Singlet at

~6.9–7.0 ppm (C4-H)
Singlet at

~6.8–6.9 ppm (C4-H)*
Primary Use Polymerization (Stille/Suzuki)Multi-step API Synthesis

*Chemical shifts are solvent-dependent; C4-H in the 2,3-dibromo isomer is shielded by the adjacent Br and Cl.

Synthetic Pathways & Causality

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the thiophene ring. Electrophilic aromatic substitution (EAS) on thiophene prefers the


-positions (C2/C5).
Synthesis of 2,5-Dibromo-3-chlorothiophene

Strategy: Direct bromination of 3-chlorothiophene. Because the chlorine atom at C3 is an ortho/para director (but weaker than the thiophene ring's natural


-preference), bromination occurs readily at the open 

-positions (C2 and C5).
  • Protocol:

    • Dissolve 3-chlorothiophene in CHCl

      
       or AcOH.
      
    • Add 2.05 equivalents of N-bromosuccinimide (NBS) or Br

      
      .
      
    • Stir at RT (exothermic reaction). The first Br adds to C2 (sterically favored over C5 slightly, but both fill rapidly).

    • Yield: >90%.

    • Purification: Recrystallization from ethanol or hexane.

Synthesis of 2,3-Dibromo-5-chlorothiophene

Strategy: Stepwise functionalization starting from 2,3-dibromothiophene.[1] Direct bromination of 2-chlorothiophene yields 5-bromo-2-chlorothiophene. Further bromination would yield 3,5-dibromo-2-chlorothiophene (the wrong isomer). Therefore, the 2,3-dibromo motif must be established before the chlorine is introduced, or via a "halogen dance" rearrangement.

  • Protocol:

    • Precursor Synthesis: React 3-bromothiophene with NBS/HClO

      
       to induce rearrangement/bromination to yield 2,3-dibromothiophene.
      
    • Chlorination: Dissolve 2,3-dibromothiophene in AcOH.

    • Add 1.05 eq of N-chlorosuccinimide (NCS) or SO

      
      Cl
      
      
      
      .
    • Mechanism: The C5 position is the only open

      
      -site. It is highly activated by the sulfur and not significantly deactivated by the distant halogens.
      
    • Yield: ~75-85%.

Visualizing the Synthetic Logic

SynthesisPathways Figure 1: Divergent Synthetic Pathways based on Thiophene Directing Effects start1 3-Chlorothiophene step1 Bromination (2.1 eq NBS) Targets C2 & C5 (Alpha) start1->step1 prod1 2,5-Dibromo-3-chlorothiophene (Polymer Monomer) step1->prod1 start2 3-Bromothiophene step2a Rearrangement/Bromination (NBS/Acid) start2->step2a inter2 2,3-Dibromothiophene step2b Chlorination (NCS) Targets C5 (Alpha) inter2->step2b step2a->inter2 prod2 2,3-Dibromo-5-chlorothiophene (Scaffold) step2b->prod2

Reactivity Profile & Selectivity Rules

The utility of these molecules in drug discovery depends on the ability to selectively react one halogen over another. This is governed by Bond Dissociation Energy (BDE) and Positional Effects (


 vs 

)
.
Reactivity Hierarchy
  • 
    -C-Br (C2/C5) : Most reactive in Metal-Halogen Exchange (Li-Br) and Pd-catalyzed Oxidative Addition.
    
  • 
    -C-Br (C3/C4) : Less reactive than 
    
    
    
    -Br due to lack of heteroatom stabilization.
  • 
    -C-Cl (C2/C5) : Generally inert under standard Pd-catalyzed conditions unless specialized ligands (e.g., Buchwald biarylphosphines) are used, but reactive with Ni catalysts.
    
Case Study: 2,3-Dibromo-5-chlorothiophene

This isomer offers three "gears" of reactivity, allowing for the synthesis of ABC-type trisubstituted thiophenes.

  • Reaction 1 (C2-Br): Selective Suzuki coupling or Lithium-Halogen exchange at C2. The C2-Br is the most electron-deficient and acidic site.

  • Reaction 2 (C5-Cl vs C3-Br):

    • Suzuki Coupling:[1][2][3][4] Pd prefers C3-Br (Bromide > Chloride).

    • Lithiation: Li-Hal exchange prefers Br > Cl.

    • Direct Arylation: Can be tuned to activate C5-H (if Cl is absent) or C5-Cl.

  • Reaction 3 (Remaining Halogen): Harsh conditions to force the final coupling.

Case Study: 2,5-Dibromo-3-chlorothiophene

This isomer is designed for simultaneous reaction at C2 and C5.

  • Polymerization: In Grignard Metathesis (GRIM) polymerization, the magnesium selectively exchanges with the C2/C5 bromines. The C3-Cl remains intact, providing steric bulk and electronic tuning to the resulting polymer backbone (e.g., lowering the HOMO level for better solar cell stability).

Reactivity Flowchart

Reactivity Figure 2: Comparative Reactivity Logic cluster_0 2,3-Dibromo-5-chlorothiophene (Stepwise) cluster_1 2,5-Dibromo-3-chlorothiophene (Simultaneous) molA 2,3-DiBr-5-Cl-Thiophene stepA1 1. Pd(0), Ar-B(OH)2 (RT) Selects C2-Br (Alpha) molA->stepA1 interA 2-Aryl-3-Br-5-Cl-Thiophene stepA1->interA stepA2 2. Pd(0), Ar'-B(OH)2 (Heat) Selects C3-Br (Beta-Br > Alpha-Cl) interA->stepA2 finalA 2,3-Diaryl-5-Cl-Thiophene stepA2->finalA molB 2,5-DiBr-3-Cl-Thiophene stepB1 Ni/Pd Catalyst + Di-functional linker Reacts at C2 & C5 simultaneously molB->stepB1 finalB Poly(3-chlorothiophene) Regioregular Polymer stepB1->finalB

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 2,3-Dibromo-5-chlorothiophene

To selectively arylate the C2 position.

  • Reagents: 2,3-dibromo-5-chlorothiophene (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh

    
    )
    
    
    
    (3-5 mol%), Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: DME/H

    
    O (3:1).
    
  • Conditions: Degas solvents. Heat to 60 °C under N

    
    .
    
  • Causality: The temperature is kept moderate (60 °C) rather than reflux (80-100 °C). The oxidative addition of Pd(0) into the C2-Br bond has a lower activation energy than C3-Br (steric hindrance/beta-position) or C5-Cl (stronger C-Cl bond).

  • Validation: Monitor by GC-MS. Disappearance of starting material and formation of mono-arylated product (M-Br+Ar) confirms selectivity. If di-arylation occurs, lower temperature to 40 °C.

Protocol B: GRIM Polymerization of 2,5-Dibromo-3-chlorothiophene

To synthesize Poly(3-chlorothiophene).

  • Activation: Dissolve monomer in dry THF. Add 0.98 eq of i-PrMgCl[5]·LiCl at 0 °C. Stir for 1 hour.

    • Note: The Mg exchange occurs selectively at the bromines.

  • Polymerization: Add Ni(dppp)Cl

    
     (0.5-1.0 mol%). Stir at RT for 12 hours.[6]
    
  • Quenching: Pour into methanol/HCl.

  • Result: A dark solid precipitates. The 3-chloro group does not participate but influences the polymer chain packing.

References

  • Jeon, S. J., et al. (2019).[7] "Chlorine Effects of Heterocyclic Ring‐Based Donor Polymer for Low‐Cost and High‐Performance Nonfullerene Polymer Solar Cells." Solar RRL. Link

  • Ossila . "2,5-Dibromo-3-chlorothiophene Product Sheet." Link

  • ChemicalBook . "2,3-Dibromothiophene NMR and Properties." Link

  • MDPI . "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene." Molecules. Link

  • Sigma-Aldrich . "2-Bromo-5-chlorothiophene Safety and Data." Link

Sources

High-Purity 2,3-Dibromo-5-chlorothiophene: Sourcing, Quality Control, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on sourcing, validating, and utilizing 2,3-Dibromo-5-chlorothiophene .

Part 1: The Chemical Profile & Strategic Importance

2,3-Dibromo-5-chlorothiophene is a specialized tri-halogenated thiophene scaffold employed primarily in the synthesis of advanced organic semiconductors, conjugated polymers, and complex heterocyclic pharmaceuticals. Unlike its more common isomer (2,5-dibromo-3-chlorothiophene), this specific regioisomer offers a unique "programmable" reactivity profile due to the interplay between halogen bond strengths (C–Br vs. C–Cl) and positional electronics (


 vs. 

positions).
Core Identity Data
ParameterSpecification
CAS Registry Number 60404-19-5
IUPAC Name 2,3-Dibromo-5-chlorothiophene
Molecular Formula C₄HBr₂ClS
Molecular Weight 276.38 g/mol
Key Impurities 2,4-Dibromo-5-chlorothiophene (Regioisomer), 2,3,5-Tribromothiophene
Physical State Pale yellow to off-white liquid or low-melting solid (depending on purity)
The "Orthogonal Reactivity" Advantage

The value of this molecule lies in its ability to undergo sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi).

  • Site 1 (C2–Br): Most reactive (

    
    -position + Bromine). Reacts first under mild Pd(0) conditions.
    
  • Site 2 (C3–Br): Intermediate reactivity (

    
    -position + Bromine). Reacts second.
    
  • Site 3 (C5–Cl): Least reactive (

    
    -position + Chlorine). Requires specialized ligands (e.g., SPhos, XPhos) or forcing conditions to activate.
    

Part 2: Sourcing Landscape

This compound is not a bulk commodity; it is a Fine Chemical Building Block . Sourcing requires distinguishing between "Stocking Vendors" (who hold inventory) and "Virtual Aggregators" (who re-synthesize upon order).

Tier 1: Validated Catalog Suppliers

These suppliers have documented batches or established synthesis routes for CAS 60404-19-5.

SupplierTypeRegionCatalog / SKUNotes
AA Blocks Building Block SpecialistUSA/GlobalAA0034M8 High reliability for halogenated heterocycles.
A2B Chem Catalog SupplierGlobalAG80337 Often stocks gram-scale quantities.[1]
Aaron Chemicals Synthesis HouseUSA/ChinaAR00ELST Good for scaling up to 100g+.
Ambeed DistributorUSAA1234 (Verify)Frequently holds US stock for rapid delivery.
Tier 2: Custom Synthesis & Bulk Manufacturing

If you require >1 kg, catalog suppliers will likely charge a premium. For process-scale needs, contract these firms to synthesize de novo:

  • Enamine: (Ukraine/EU) - Excellent for custom heterocyclic libraries.

  • WuXi AppTec: (China) - Standard for kg-scale process chemistry.

  • Pharmablock: (China/USA) - Specializes in difficult halogenated building blocks.

Part 3: The "Self-Validating" Quality Control Protocol

Directive: Do not trust the Certificate of Analysis (COA) blindly. Regioisomeric impurities in thiophenes are notoriously difficult to separate and can ruin polymerization polydispersity (PDI) or drug potency.

The Protocol

Upon receipt of the material, execute this 3-step validation workflow before introducing the reagent into any critical pathway.

Step 1: 1H NMR Regio-Verification

The target molecule has only one proton. Its chemical shift and splitting pattern are the fingerprint.

  • Target (2,3-Dibromo-5-chlorothiophene): The proton is at C4 .[2]

    • Expected Signal: Singlet (s) around 6.90 – 7.10 ppm (CDCl₃).

    • Note: Due to the adjacent Cl and Br, the shift is deshielded.

  • Common Impurity (2,4-Dibromo-5-chlorothiophene): The proton is at C3 .

    • Differentiation: The chemical shift will differ by ~0.1–0.2 ppm. Use 2D NMR (HSQC) if unsure to correlate with Carbon shifts.

Step 2: GC-MS for Halogen Count

Use GC-MS to confirm the mass and isotopic pattern.

  • Isotope Pattern: Look for the distinct "M, M+2, M+4, M+6" pattern characteristic of Br₂Cl .

    • Br (79/81) and Cl (35/37) create a wide isotopic envelope.

    • Failure Mode: If you see a dominant "Br₃" pattern, you have 2,3,5-Tribromothiophene (incomplete chlorination or halogen exchange).

Step 3: Visual Purity Check
  • Color: Should be pale yellow. Dark brown/red indicates free bromine or oxidation, which will poison Pd-catalysts.

  • Remedy: If dark, filter through a short plug of silica gel with hexanes before use.

Visualization: Sourcing & QC Workflow

QC_Workflow start Receive 2,3-Dibromo-5-chlorothiophene (CAS 60404-19-5) visual Visual Inspection: Is it Pale Yellow? start->visual purify Action: Silica Plug Filtration (Remove Oxidized Species) visual->purify No (Dark/Red) nmr 1H NMR Analysis (CDCl3) visual->nmr Yes purify->nmr decision Proton Signal Check nmr->decision pass PASS: Singlet at ~7.0 ppm (Proceed to Synthesis) decision->pass Single Peak (C4-H) fail_iso FAIL: Doublet or Shift Mismatch (Regioisomer Contamination) decision->fail_iso Wrong Shift fail_imp FAIL: Extra Peaks (Tribromo Impurity) decision->fail_imp Multiple Peaks

Figure 1: Decision tree for validating incoming batches of 2,3-dibromo-5-chlorothiophene.

Part 4: Synthetic Utility & Reaction Logic

The primary reason to source this specific isomer is to exploit the Reactivity Hierarchy .

The Reactivity Gradient
  • C2–Br (Alpha): Lowest activation energy. Reacts with stoichiometric boronic acids at room temperature or mild heating (40°C).

  • C3–Br (Beta): Sterically crowded and electronically less activated than C2. Reacts at elevated temperatures (80–100°C) after C2 is substituted.[3]

  • C5–Cl (Alpha): The C–Cl bond is significantly stronger (BDE ~95 kcal/mol) than C–Br (BDE ~68 kcal/mol). It remains intact during standard Suzuki/Stille couplings, serving as a "handle" for late-stage modification or polymerization termination.

Visualization: Sequential Functionalization Pathway

Reaction_Pathway sm 2,3-Dibromo-5-chlorothiophene (Starting Material) step1 Step 1: C2-Selective Coupling (Pd(PPh3)4, R1-B(OH)2, 40°C) sm->step1 inter1 Intermediate 1: 2-R1-3-Bromo-5-chlorothiophene step1->inter1 step2 Step 2: C3-Coupling (Pd(dppf)Cl2, R2-B(OH)2, 90°C) inter1->step2 inter2 Intermediate 2: 2-R1-3-R2-5-chlorothiophene step2->inter2 step3 Step 3: C5-Activation (Buchwald Ligand, R3-B(OH)2, 110°C) inter2->step3 product Final Product: 2-R1-3-R2-5-R3-thiophene step3->product

Figure 2: The programmed synthesis logic utilizing the reactivity differences between C2-Br, C3-Br, and C5-Cl.

Part 5: Handling & Safety Data

  • Hazard Class: Irritant / Toxic.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).

  • Disposal: Halogenated organic waste streams. Do not mix with acid (risk of HBr/HCl gas evolution).

References

  • Chemical Abstracts Service (CAS). CAS Registry Number 60404-19-5 Detail.[4] CAS Common Chemistry.[4] [Link]4]

  • AA Blocks. Product Specification: 2,3-Dibromo-5-chlorothiophene (Cat# AA0034M8).[Link]

  • Handa, S., et al.Sustainable Pd-catalyzed couplings in water. (Contextual reference for orthogonal halogen reactivity). Science, 2015.

Sources

Technical Guide: Solubility Profile of 2,3-Dibromo-5-chlorothiophene

[1]

CAS Number: 137562-75-1 Molecular Formula: C₄HBr₂ClS Molecular Weight: 276.38 g/mol [1]

Part 1: Executive Summary & Physicochemical Context

2,3-Dibromo-5-chlorothiophene is a polyhalogenated thiophene derivative.[1] Its solubility behavior is governed by the heavy halogen substitution (two bromines, one chlorine), which significantly increases lipophilicity and reduces polarity compared to the parent thiophene.[1]

Key Solubility Characteristics:

  • Primary Solvents (High Solubility): Non-polar and moderately polar aprotic solvents (e.g., Chloroform, Dichloromethane, THF).[1]

  • Process Solvents (Moderate/Low Solubility): Polar protic solvents (e.g., Ethanol, Methanol, Acetic Acid).[1] Note: Often used for recrystallization.

  • Non-Solvents (Insoluble): Water and highly polar aqueous buffers.[1][2]

Physical State Implication: Structurally analogous compounds (e.g., 2,5-Dibromo-3-chlorothiophene, mp 24-25°C; 2,3,5-Tribromothiophene, mp ~29°C) suggest that 2,3-Dibromo-5-chlorothiophene is likely a low-melting solid or semi-solid at room temperature.[1] This physical state dictates that "solubility" often refers to the miscibility of the melt or the dissolution of the crystalline lattice.[1]

Part 2: Detailed Solubility Landscape

The following data categorizes solvents based on their interaction with the thiophene core and halogen substituents.

High-Solubility Solvents (Dissolution)

These solvents are recommended for reaction media (e.g., Grignard formation, Lithium-Halogen exchange) and initial extraction.[1]

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred for extraction; high volatility allows easy removal.[1][2][3]
Chlorinated Chloroform (CHCl₃)Excellent Standard NMR solvent; excellent for dissolving concentrated samples.[1][2][3]
Ethers Tetrahydrofuran (THF)Very Good Ideal for cross-coupling reactions (Suzuki, Stille).[1][2][3] Ensure anhydrous conditions.
Ethers Diethyl Ether (Et₂O)Good Good for extraction, though lower boiling point than THF.[1][2][3]
Aromatics Toluene / XylenesGood Used for high-temperature couplings; solubilizes the compound well at elevated temps.[1][2][3]
Alkanes Hexanes / HeptaneModerate to Good Solubility decreases with temperature; often used to precipitate impurities.[1][2][3]
Marginal & Recrystallization Solvents

These solvents exhibit temperature-dependent solubility, making them ideal for purification via recrystallization.[1][2]

SolventBehaviorProtocol Insight
Ethanol (EtOH) Low at RT / High at RefluxPrimary Recrystallization Solvent. The compound likely precipitates upon cooling.[1][2][3]
Methanol (MeOH) Low at RT / Moderate at RefluxMore aggressive anti-solvent than ethanol.[1][2][3]
Acetic Acid Suspension / LowField Note: Literature indicates this compound forms a suspension in acetic acid during reduction reactions, confirming low solubility at ambient temperatures [1].[1][2][3]
Acetonitrile ModerateCan be used for HPLC mobile phases but less ideal for bulk dissolution.[1][2][3]
Non-Solvents
SolventSolubilityUse Case
Water InsolubleUsed as the aqueous phase in liquid-liquid extractions (work-up).[1][2][3]
DMSO VariableWhile organic, the high polarity often makes it a poor solvent for highly lipophilic halides compared to THF.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

Use this protocol to verify solubility for a specific batch or new solvent system.

  • Preparation: Place 10 mg of 2,3-Dibromo-5-chlorothiophene into a clear 2 mL HPLC vial.

  • Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation 1: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Cloudy/Solid Remains: Proceed to Step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing after each, until clear or total volume reaches 1 mL.

  • Thermal Stress: If solid remains at 1 mL (<10 mg/mL), heat gently to 40°C (if solvent BP permits).[1]

    • Dissolves on Heat + Precipitates on Cool:[3] Candidate for recrystallization.[1][2]

Protocol B: Purification via Recrystallization

Based on the solubility differential in Ethanol.

  • Dissolution: Dissolve crude 2,3-Dibromo-5-chlorothiophene in the minimum amount of boiling Ethanol (or Methanol).

  • Filtration: If insoluble particles remain (e.g., inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to -20°C to maximize yield.

  • Isolation: Filter the crystals and wash with cold (-20°C) Ethanol.

  • Drying: Vacuum dry at <30°C (low melting point precaution).

Part 4: Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the intended process (Reaction vs. Purification).[1]

SolventSelectionStartSelect Solvent PurposeReactionChemical Reaction(Coupling/Grignard)Start->ReactionPurificationPurification(Recrystallization)Start->PurificationWorkupExtraction / Work-upStart->WorkupAnhydrousRequires Anhydrous?Reaction->AnhydrousPolarityCheckTemp. DependentSolubility?Purification->PolarityCheckImmiscibilityImmiscible with Water?Workup->ImmiscibilityTHFTHF or Diethyl Ether(High Solubility)Anhydrous->THFYesDCMDCM or Toluene(High Solubility)Anhydrous->DCMNoEthanolEthanol / Methanol(High @ Reflux, Low @ RT)PolarityCheck->EthanolYes (Standard)HexanesHexanes(For highly non-polar impurities)PolarityCheck->HexanesAlternativeDCM_ExtDCM / Chloroform(Bottom Layer)Immiscibility->DCM_ExtEtOAcEthyl Acetate(Top Layer)Immiscibility->EtOAc

Caption: Decision matrix for solvent selection based on process requirements for 2,3-Dibromo-5-chlorothiophene.

Part 5: Safety & Handling

  • Halogenated Toxicity: Like many polyhalogenated aromatics, this compound may possess cumulative toxicity.[1][2] Handle in a fume hood.

  • Skin Absorption: High lipophilicity (LogP > 4 estimated) implies rapid skin absorption.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

  • Reactivity: Avoid contact with strong bases (e.g., n-BuLi) unless intended for lithiation, as halogen scrambling can occur.[1]

References

  • Patent Application WO2021123237A1. 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use.[1] (2021).[1][2][4] Describes the use of 2,3-dibromo-5-chlorothiophene in suspension with acetic acid.

  • PubChem Compound Summary. 2,5-Dibromo-3-chlorothiophene (Isomer Analog).[1] National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2]

  • ChemicalBook. 2,5-Dibromothiophene Properties (Analog). Accessed 2024.[1][2]

Thiophene Derivatives for Pharmaceutical Synthesis Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to serve as a bioisostere for the phenyl ring make it a cornerstone in modern drug design.[1] This guide provides an in-depth exploration of the synthesis and functionalization of thiophene derivatives, tailored for researchers and professionals in drug development. We will delve into the causality behind key synthetic strategies, from classical ring-forming reactions to modern cross-coupling methodologies. This document is designed not merely as a compilation of protocols but as a self-validating system of knowledge, grounding each experimental choice in established chemical principles and authoritative literature.

The Enduring Significance of the Thiophene Core in Medicinal Chemistry

The story of thiophene in science began with its discovery as an impurity in benzene by Viktor Meyer in 1882.[1] This humble origin belies the profound impact the five-membered sulfur-containing heterocycle has had on pharmaceutical development. Thiophene derivatives are found in a wide array of marketed drugs, demonstrating remarkable versatility across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3][4][5] The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with 26 approved drugs possessing this nucleus.[1][2]

The success of thiophene-based drugs can be attributed to several key factors:

  • Bioisosterism: Thiophene is a well-established bioisostere of the benzene ring. Its similar size and aromaticity allow it to mimic phenyl groups in interactions with biological targets, often with improved physicochemical properties such as solubility and metabolic stability.[1]

  • Modulation of Pharmacokinetics: The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, influencing drug-receptor binding.[1] Furthermore, the metabolic pathways of thiophenes can differ significantly from their carbocyclic analogs, offering a handle to fine-tune a drug candidate's pharmacokinetic profile.

  • Synthetic Tractability: The thiophene ring is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups at specific positions. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies during lead optimization.

Foundational Synthesis of the Thiophene Ring

The construction of the thiophene core is the first critical step in accessing its derivatives. Several named reactions have become workhorses in both academic and industrial settings. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies

These methods involve the construction of the thiophene ring from appropriately substituted open-chain precursors by introducing a sulfur source.[6]

  • Paal-Knorr Thiophene Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][6][7] The driving force for this reaction is the formation of the stable aromatic thiophene ring.[6] While effective, this method can suffer from harsh reaction conditions and the co-formation of furan byproducts due to the dehydrating nature of P₄S₁₀.[6]

  • Gewald Aminothiophene Synthesis: This multicomponent reaction provides a highly efficient route to 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][7][8] The versatility and operational simplicity of the Gewald reaction have made it a popular choice for generating libraries of substituted 2-aminothiophenes, which are valuable intermediates in pharmaceutical synthesis.[8]

  • Hinsberg Thiophene Synthesis: This method constructs the thiophene ring through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[6] It proceeds via a double aldol condensation followed by cyclization.

  • Fiesselmann Thiophene Synthesis: This is an extension of the Woodward condensation, reacting thioglycolic acid derivatives with α,β-unsaturated esters or similar compounds in the presence of a base.[6] This method is particularly useful for the synthesis of 3-hydroxythiophene derivatives.[6]

Industrial-Scale Synthesis

On a larger scale, thiophene is often produced through high-temperature reactions. One common industrial method involves the reaction of n-butane with sulfur at elevated temperatures.[6] Another commercially viable process is the reaction of acetylene with hydrogen sulfide over an alumina catalyst at 400°C.[6][9]

Strategic Functionalization of the Pre-formed Thiophene Ring

Once the thiophene core is synthesized, the next crucial phase is its functionalization to introduce the necessary pharmacophoric elements. The reactivity of the thiophene ring is governed by the electron-donating nature of the sulfur atom, which makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions.

Electrophilic Aromatic Substitution

Thiophene readily undergoes a variety of electrophilic substitution reactions, including:

  • Halogenation: Bromination and iodination are readily achieved using reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS).

  • Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can be further transformed into other functionalities.

  • Friedel-Crafts Acylation: This reaction, typically catalyzed by a Lewis acid, is a powerful tool for introducing acyl groups onto the thiophene ring, which are versatile handles for further elaboration.[6]

Metal-Mediated C-H Functionalization and Cross-Coupling Reactions

Modern synthetic chemistry has provided powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation has emerged as a highly efficient method for coupling thiophenes with aryl halides.[10]

Key Cross-Coupling Reactions for Thiophene Derivatization:

Reaction NameReactantsCatalyst/ReagentsBond Formed
Suzuki Coupling Thienylboronic acid/ester + Aryl/Vinyl HalidePd catalyst, BaseC-C
Stille Coupling Thienylstannane + Aryl/Vinyl Halide/TriflatePd catalystC-C
Heck Coupling Halothiophene + AlkenePd catalyst, BaseC-C
Sonogashira Coupling Halothiophene + Terminal AlkynePd/Cu catalyst, BaseC-C (alkyne)
Buchwald-Hartwig Amination Halothiophene + AminePd catalyst, BaseC-N

These reactions offer a modular and highly versatile approach to constructing complex thiophene-containing molecules with precise control over the substitution pattern.

Experimental Protocols: Representative Syntheses

To provide a practical context, the following sections detail step-by-step methodologies for key synthetic transformations.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol is adapted from a general procedure for the Gewald reaction.[8]

Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of a bromothiophene with an arylboronic acid.

Objective: To synthesize 2-phenylthiophene from 2-bromothiophene and phenylboronic acid.

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., triphenylphosphine, SPhos) if using Pd(OAc)₂

  • A base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

  • A solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiophene (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford pure 2-phenylthiophene.

  • Confirm the structure and purity of the product by analytical methods.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the logical flow of synthetic strategies and reaction mechanisms.

Gewald_Synthesis cluster_reactants Reactants Ketone Ketone/ Aldehyde Intermediate Knoevenagel Condensation Product Ketone->Intermediate Cyanoester α-Cyanoester Cyanoester->Intermediate Sulfur Sulfur (S₈) Thiolation Michael Addition of Sulfur Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Intermediate cat. Intermediate->Thiolation Cyclization Ring Closure & Tautomerization Thiolation->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Suzuki_Coupling_Workflow Start Start: Halothiophene & Boronic Acid Reaction_Setup Reaction Setup: - Pd Catalyst - Base - Solvent Start->Reaction_Setup Oxidative_Addition Oxidative Addition of Pd(0) to R-X Reaction_Setup->Oxidative_Addition Catalytic Cycle Begins Transmetalation Transmetalation with Boronic Acid Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regeneration of Pd(0) Final_Product Coupled Product Reductive_Elimination->Final_Product Product Formation Product_Isolation Product Isolation & Purification Final_Product->Product_Isolation

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dibromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of nucleophilic substitution reactions on 2,3-Dibromo-5-chlorothiophene. This versatile, polyhalogenated building block offers multiple sites for functionalization, but achieving predictable and selective outcomes requires a nuanced understanding of the underlying principles of reactivity and the careful selection of reaction conditions. This document moves beyond simple procedural lists to explain the causality behind experimental choices, covering both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided, supported by mechanistic insights and data-driven recommendations to empower chemists to confidently and successfully utilize this important synthetic intermediate.

Part 1: Foundational Principles of Reactivity and Regioselectivity

The synthetic utility of 2,3-Dibromo-5-chlorothiophene is dictated by the differential reactivity of its three halogen substituents. A successful reaction strategy hinges on predicting which halogen will serve as the leaving group under a given set of conditions.

Inherent Reactivity of Halogens on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, which generally disfavors classical nucleophilic aromatic substitution unless activated by electron-withdrawing groups.[1] The halogens themselves serve this role, acidifying the ring protons and creating electrophilic carbon centers. The reactivity of the carbon-halogen bonds in nucleophilic substitutions is governed by two primary factors:

  • Position on the Ring: Positions alpha to the sulfur atom (C2 and C5) are significantly more activated towards both oxidative addition in cross-coupling reactions and nucleophilic attack in SNAr pathways compared to the beta positions (C3 and C4).[2] This is due to the ability of the sulfur heteroatom to stabilize the anionic intermediates formed during the reaction. In 2,3-Dibromo-5-chlorothiophene, the C5-Cl and C2-Br bonds are therefore the most likely sites of reaction.

  • Carbon-Halogen Bond Strength: The bond dissociation energies for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I.[3] Consequently, a C-Br bond is weaker and more readily cleaved than a C-Cl bond, making bromide a better leaving group than chloride.[4]

Choosing the Right Synthetic Pathway

Two major classes of nucleophilic substitution are employed to functionalize 2,3-Dibromo-5-chlorothiophene:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a potent nucleophile on the thiophene ring, proceeding through a high-energy intermediate known as a Meisenheimer complex.[5][6] This method is typically effective for "soft" nucleophiles like thiols and sometimes amines, often requiring elevated temperatures.

  • Palladium-Catalyzed Cross-Coupling: This is the most versatile and widely used method for forming new carbon-carbon and carbon-heteroatom bonds on halo-thiophenes.[7][8] Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] These reactions offer exceptional control over regioselectivity.

Part 2: Protocol for Nucleophilic Aromatic Substitution (SNAr) with Thiols

The SNAr reaction provides a direct, metal-free method for introducing sulfur-based functionalities. The reaction between heteroaryl halides and thiols proceeds efficiently under basic conditions.[9]

Mechanistic Overview

The SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, typically rapid step, the leaving group is expelled, restoring the aromaticity of the thiophene ring.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Thiophene-R² (R¹-R²) RedElim->Product ArX Thiophene-Br (R¹-X) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dibromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2,3-Dibromo-5-chlorothiophene via Column Chromatography Document ID: TSC-PUR-THIO-042 Audience: Organic Chemists, Process Development Scientists Status: Active Guide

Strategic Overview

Purifying 2,3-Dibromo-5-chlorothiophene presents a specific challenge in organic synthesis: separating polyhalogenated regioisomers. Because the polarity difference between a bromine atom and a chlorine atom on a thiophene ring is negligible, structural isomers (such as 2,5-dibromo-3-chlorothiophene) and over-halogenated byproducts (e.g., 2,3,5-tribromothiophene) often co-elute on standard silica gel.

Success relies on maximizing theoretical plate count through column geometry and using an extremely non-polar mobile phase gradient. This guide integrates chromatographic best practices with specific physicochemical insights for halogenated heterocycles.

Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Purification
Polarity Very Low (Lipophilic)Requires non-polar solvents (Hexanes/Pentane).
State Low-melting solid or viscous oilCan be dry-loaded; amenable to low-temp recrystallization.
Stability Acid-sensitive (Weak)Prolonged exposure to acidic silica can cause darkening (oligomerization).
Rf Value High (>0.8 in 10% EtOAc)Critical: Run TLC in 100% Hexane to see separation.

Pre-Purification Workflow (Decision Logic)

Before packing a column, you must characterize the crude mixture to determine if chromatography is the viable first step.

PurificationLogic Start Crude Reaction Mixture (2,3-Dibromo-5-chlorothiophene) TLC TLC Analysis (100% Hexanes) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Column Flash Column Chromatography (Silica Gel) Decision->Column Yes (Separable) Distill Vacuum Distillation (Remove volatiles) Decision->Distill No (Co-elution) Pure Pure Product (>98% NMR/GC) Column->Pure Recryst Recrystallization (MeOH or EtOH) Recryst->Column Mother Liquor Recovery Recryst->Pure Distill->Recryst Enrichment

Figure 1: Decision matrix for purifying polyhalogenated thiophenes. Note that chromatography is often secondary to distillation/crystallization if Rf differences are minimal.

Detailed Protocol: Column Chromatography

Phase A: Stationary Phase & Column Setup
  • Adsorbent: Silica Gel 60 (230–400 mesh).

    • Note: If the crude material is dark/black (polymerized thiophenes), add a 1-inch layer of basic alumina on top of the silica to neutralize acidic impurities before they enter the main bed.

  • Ratio: Use a 50:1 to 100:1 weight ratio of Silica:Crude. The separation of Br/Cl isomers requires a high number of theoretical plates.

  • Column Dimensions: Choose a tall, narrow column (High Aspect Ratio) rather than a wide one. This increases the separation path length.

Phase B: Sample Loading (Dry Loading)

Do not wet-load using dichloromethane (DCM) or ethyl acetate, as this introduces a "solvent plug" that ruins the separation of closely eluting non-polar spots.

  • Dissolve crude in minimum DCM.

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Load the powder gently onto the pre-equilibrated column bed.

Phase C: Mobile Phase & Elution
  • Solvent System: 100% Hexanes (or Petroleum Ether 40-60°C).

  • Gradient Strategy:

    • Flush: Start with 100% Hexanes for at least 3 column volumes (CV). The target molecule is very non-polar and may elute here.

    • Ramp: If the product has not eluted, switch to Hexanes:DCM (99:1) .

    • Limit: Do not exceed 5% DCM. If it hasn't eluted by then, something is wrong (check if product decomposed).

Phase D: Fraction Collection
  • Collect small fractions (e.g., 10-15 mL for a 5g scale reaction).

  • Detection: Halogenated thiophenes are UV active (254 nm).

  • TLC Monitoring: Stain with KMnO4 (yellow spots) or Iodine chamber if UV is ambiguous.

Troubleshooting Guide (FAQ)

Q1: My target (2,3-dibromo-5-chloro) is co-eluting with a byproduct. What is it?

Diagnosis: The most common impurity is the thermodynamic isomer 2,5-dibromo-3-chlorothiophene or the over-brominated 2,3,5-tribromothiophene . Solution:

  • Change Selectivity: Silica separates based on polarity. If polarities are identical, use Recrystallization .

    • Solvent: Hot Methanol (MeOH) or Ethanol (EtOH).

    • Procedure: Dissolve in minimum hot MeOH, cool slowly to room temp, then -20°C. The symmetrical isomers (like 2,3,5-tribromo) often crystallize out first or differently than the asymmetric target.

  • Check Regiochemistry: Run a C-13 NMR or NOE experiment. The coupling constants in H-NMR for thiophenes are specific (

    
     vs 
    
    
    
    ), but with only one proton remaining, NOE or Carbon shifts are definitive.
Q2: The product turns red/black on the column.

Diagnosis: Acid-catalyzed oligomerization. Silica gel is slightly acidic (pH 6.5-7.0), which can degrade electron-rich thiophenes over time. Solution:

  • Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes, then flush with pure Hexanes before loading sample.

  • Speed: Run the column faster using air pressure (Flash Chromatography). Do not leave the compound on silica overnight.

Q3: I see three spots on TLC, but they merge on the column.

Diagnosis: "Band Broadening" caused by poor loading or too strong a solvent. Solution:

  • Switch to Pentane: Pentane is less viscous than hexane and slightly less polar, offering better resolution for early-eluting compounds.

  • Reduce Fraction Size: If you are collecting 20mL fractions, switch to 5mL. The separation might exist, but you are remixing it in the test tube.

Q4: Can I use Vacuum Distillation instead?

Answer: Yes, but with caution.

  • Boiling Points:

    • 2-chlorothiophene: ~128°C

    • 2,3,5-tribromothiophene: High boiling point.[1]

    • 2,3-dibromo-5-chlorothiophene: Estimated ~100-110°C at reduced pressure (e.g., 5 mmHg).

  • Risk: If the boiling points of the isomers are within 5°C, distillation will fail without a fractional column (Vigreux). Distillation is best for removing non-halogenated starting materials or heavy polymeric tars before the column.

References

  • Synthesis of Halogenated Thiophenes

    • Source: Organic Syntheses, Coll. Vol. 5, p. 149 (1973); Vol. 44, p. 9 (1964).
    • Relevance: Establishes baseline protocols for bromination of thiophenes and the form
    • URL:

  • Source: Journal of Chromatography A.
  • Stability of Boronic Esters and Thiophene Derivatives on Silica

    • Source: Organic Letters 2022, 24, 18, 3510–3514.
    • Relevance: Discusses the stability of sensitive heteroaryl compounds on silica and purification str
    • URL:

  • Recrystallization of Thiophene Derivatives

    • Source: US Patent 20090318710A1 "Process for the purific
    • Relevance: Cites alcohols (Methanol/Ethanol) as preferred solvents for crystallizing halogenated thiophenes.[2]

    • URL:

Sources

Technical Support Center: Halogenated Thiophene Division

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Resolution of Dibromochlorothiophene Isomer Mixtures

Welcome to the ThioTech Resolution Center.

You are likely here because your GC-MS shows a single peak, but your NMR shows a "forest" of singlets, or your melting point range is suspiciously wide (e.g., 45–52 °C).

Separating regioisomers of dibromochlorothiophenes (


)  is notoriously difficult. The boiling point differences are often 

, rendering standard fractional distillation useless. Silica chromatography frequently fails due to identical polarity resulting from the lipophilic halogen shell.

Below is our Field-Proven Troubleshooting Guide , moving from non-invasive diagnostics to "nuclear option" chemical resolution strategies.

Module 1: Diagnostics & Identification

"What exactly is in my flask?"

Before attempting separation, you must map the isomers. For


, there is only one proton  on the ring. Its chemical shift is your primary coordinate system.
The Alpha vs. Beta Rule
  • 
    -Protons (C2/C5):  Deshielded by the sulfur heteroatom. Downfield shift (
    
    
    
    6.9 – 7.5 ppm).
  • 
    -Protons (C3/C4):  Less deshielded. Upfield shift (
    
    
    
    6.7 – 7.1 ppm).
  • Halogen Effect: Bromine and Chlorine are electron-withdrawing (inductive) but electron-donating (resonance). In thiophenes, the inductive effect dominates the chemical shift slightly, but position relative to Sulfur is the master variable.

Diagnostic Lookup Table (

)
Isomer StructureProton PositionApprox.[1] Shift (

ppm)
Diagnostic Note
2,3-dibromo-5-chlorothiophene H at C4 (

)
6.85 – 6.95 Sharp singlet. Common impurity in 2,5-dibromo synthesis.
2,5-dibromo-3-chlorothiophene H at C4 (

)
6.90 – 7.00 Very close to above; requires high-field NMR (500MHz+) to resolve.
3,4-dibromo-2-chlorothiophene H at C5 (

)
7.20 – 7.35 Distinctly downfield.
2,4-dibromo-3-chlorothiophene H at C5 (

)
7.15 – 7.25 Downfield.

Tech Tip: If your peaks overlap, switch solvents from


 to 

(Benzene-d6)
. The anisotropic effect of the benzene ring often induces a shift difference (

) of 0.1–0.3 ppm between isomers that overlap in chloroform.
Module 2: Physical Separation Protocols

"I need to purify this without destroying it."

Workflow 1: The Separation Decision Tree

SeparationLogic Start Mixture Analysis (GC Purity > 95% but NMR mixed) State Physical State at RT? Start->State Solid Solid Mixture State->Solid Melting Liquid Liquid Oil State->Liquid Oiling Recryst Recrystallization (Solvent: MeOH or Hexane/EtOH) Solid->Recryst Try first Distill Spinning Band Distillation (Req. >50g, BP diff >2°C) Liquid->Distill Large Scale HPLC Reverse Phase HPLC (C18/C30 Column) Liquid->HPLC Small Scale (<5g) Recryst->HPLC Fails ChemRes Go to Module 3: Chemical Resolution Distill->ChemRes Fails (Azeotrope) HPLC->ChemRes Poor Resolution

Figure 1: Decision logic for selecting the appropriate separation methodology based on physical state and scale.

Protocol A: Reverse-Phase HPLC (The "Gold Standard" for Liquids)

Standard silica (Normal Phase) interacts poorly with the greasy halogen shell. You must use Reverse Phase (RP) to exploit subtle differences in hydrophobicity caused by the dipole moments of the isomers.

  • Stationary Phase: C18 is standard, but C30 (Triacontyl) is superior for geometric isomers.

  • Mobile Phase: Isocratic 85:15 Methanol:Water or Acetonitrile:Water.

  • Flow Rate: Low (e.g., 1.0 mL/min on semi-prep) to maximize plate count.

  • Why it works: The isomer with the higher dipole moment interacts more with the water component and elutes earlier. The more symmetric isomer (usually 2,5-dibromo) retains longer on the lipophilic C30 chain.

Module 3: Chemical Resolution (The "Halogen Dance")

"Physical separation failed. I need the Nuclear Option."

If distillation and chromatography fail, you must exploit thermodynamic stability . The "Halogen Dance" (HD) reaction allows you to isomerize the mixture or selectively derivatize one component.

The Concept: Upon treatment with a hindered base (LDA) at low temp, lithiation occurs. The lithiated species is unstable and can undergo rapid halogen migration to place the Lithium at the most acidic position (usually


, next to Sulfur) and the Bromine at the most stable position (

).
Workflow 2: The Halogen Dance Purification

HalogenDance Mix Isomer Mixture (e.g., 2,3-Br vs 2,4-Br) LDA Add LDA (-78°C, THF) Mix->LDA Lith Lithiated Intermediate (Kinetic vs Thermo) LDA->Lith Equil Equilibration (Halogen Migration) Lith->Equil Time/Temp Control Trap Electrophile Trap (MeOH or DMF) Equil->Trap Quench Result Resolved Products (Separable by polarity) Trap->Result

Figure 2: Mechanism of Base-Catalyzed Halogen Dance for resolving thiophene isomers.

Protocol B: Selective Lithiation-Trapping

Scenario: You have a mix of 2,3-dibromo-5-chlorothiophene (Target) and 2,4-dibromo-5-chlorothiophene (Impurity).

  • Setup: Dry THF,

    
     atmosphere, -78 °C bath.
    
  • Reagent: Add LDA (Lithium Diisopropylamide) , 1.05 equivalents.

  • Mechanism:

    • The proton at C4 (beta) is very weakly acidic.

    • However, if there is any isomer with an alpha-proton (e.g., 3,4-dibromo-2-chlorothiophene), it will lithiate exclusively.

    • Crucial Step: If you hold the reaction at -78 °C, the lithium stays put. If you warm to -40 °C, the bromine may migrate ("dance") to the alpha position, pushing the lithium to the beta position.

  • The Fix (Trapping):

    • Add DMF (Dimethylformamide) at -78 °C.

    • The lithiated species converts to an Aldehyde .

    • Result: Your impurity is now an aldehyde (highly polar). Your target (unreacted neutral thiophene) remains non-polar.

  • Separation: Flash chromatography on Silica. The aldehyde sticks to the baseline; the dibromochlorothiophene elutes in 100% Hexanes.

Frequently Asked Questions (FAQs)

Q: Why does my mixture turn black during distillation? A: Polyhalogenated thiophenes are thermally sensitive. At


, they undergo radical decomposition and polymerization.
  • Fix: Use high vacuum (<1 mmHg) to keep the bath temperature below 100 °C. Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the pot.

Q: Can I use Grignard reagents instead of LDA for resolution? A: Generally, no. Grignard exchange (Mg-Halogen) is slower and less selective than Lithium-Halogen exchange or Lithiodeprotonation. LDA is required to initiate the "Dance" mechanism via deprotonation.

Q: My NMR shows the correct shift, but the integration is wrong. Why? A: Halogenated thiophenes have very long relaxation times (


). If your relaxation delay (

) is too short (standard is 1s), the protons won't fully relax, leading to inaccurate integration.
  • Fix: Increase

    
     to 5–10 seconds for quantitative integration.
    
References
  • Separation of Isomers via HPLC

    • Title: Separation of tocopherol isomers using capillary electrochromatography (Demonstrates C30 selectivity principles applicable to lipophilic isomers).
    • Source: PubMed / NIH
    • URL:[Link]

  • Halogen Dance Mechanism

    • Title: Mechanistic pathways for halogen dance reactions in bromothiophenes.[2][3][4]

    • Source: Indian Academy of Sciences
    • URL:[Link]

  • Regioselective Bromination

    • Title: Regioselective Bromination Tactics in the De Novo Synthesis of Chlorophyll B Analogues.
    • Source: NIH / PMC
    • URL:[Link]

  • NMR Chemical Shifts

    • Title: 1H NMR Chemical Shifts (Thiophene derivatives d
    • Source: Organic Chemistry Data[2][5][6][7]

    • URL:[Link]

Sources

Technical Guide: Recrystallization & Purification of 2,3-Dibromo-5-chlorothiophene

[1][2]

Executive Summary & Compound Profile

2,3-Dibromo-5-chlorothiophene presents a unique purification challenge because it exists at the thermodynamic boundary between a low-melting solid and a viscous oil (Melting Point estimate: 20–30°C, based on isomeric analogs).[1][2]

Unlike high-melting solids, this compound cannot be recrystallized using standard room-temperature cooling, as it will likely undergo "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2] Success requires Low-Temperature Crystallization or Vacuum Distillation .[2]

PropertySpecificationImplications for Purification
Physical State Low-melting solid / OilProne to oiling out; requires <0°C cooling.[1][2]
Lipophilicity High (LogP ~4.[2]5)Highly soluble in Hexane, DCM, Ether.[1][2]
Solubility Profile Inverse temperature dependence in alcohols.[2]Methanol/Ethanol are ideal candidates for cooling crystallization.[2]
Primary Impurities Regioisomers (e.g., 2,4-dibromo-5-chloro-)Isomers often have lower MPs, remaining in the mother liquor.[1][2]

Solvent Selection Guide

The choice of solvent depends entirely on the initial purity and physical state of your crude material.[2]

A. Primary Recommendation: Alcohols (Low-Temp Crystallization)

Best For: Final polishing of semi-solid crude (>90% purity).[2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) .[2]

  • Mechanism: Halogenated thiophenes exhibit steep solubility curves in alcohols.[2] They are soluble at mild heat (40–50°C) but practically insoluble at -20°C.[2]

  • Protocol: Dissolve in minimum warm MeOH, then cool slowly to -20°C or -78°C (Dry ice/acetone bath).

B. Secondary Recommendation: Mixed Solvent System

Best For: Removing polar impurities or starting materials.[2]

  • System: Hexane / Dichloromethane (DCM) (10:1 ratio).[2]

  • Mechanism: DCM ensures initial dissolution; Hexane acts as the anti-solvent upon cooling/evaporation.[2]

  • Protocol: Dissolve in minimal DCM. Add Hexane until slightly cloudy. Cool to -20°C.

C. The "Nuclear Option": Acetic Acid

Best For: Removing stubborn isomeric impurities.[2]

  • Precedent: Patent literature notes the use of Acetic Acid as a suspension medium for brominated thiophenes, indicating low solubility at room temperature [1].[1]

  • Warning: Difficult to remove traces of acid; requires thorough drying.[2]

Step-by-Step Purification Protocols

Protocol A: Low-Temperature Crystallization (The "Freezer Method")

Use this if your crude is a solid or semi-solid sludge.[1][2]

  • Dissolution: Place crude 2,3-Dibromo-5-chlorothiophene in a round-bottom flask. Add Methanol (approx. 3–5 mL per gram).[2]

  • Heating: Gently warm the mixture to 40–50°C. Do not boil vigorously, as the compound's low melting point may cause it to melt into an oil rather than dissolve.

    • Check: If it forms an oily layer at the bottom, add more solvent until it fully dissolves into a homogeneous phase.[1]

  • Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or cotton plug.

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT).

    • Critical Step: Place the flask in a -20°C freezer for 12–24 hours.

    • Note: Do not disturb the flask.[2] Agitation may induce oiling out.[2]

  • Collection: Rapidly filter the cold crystals using a chilled Buchner funnel. Wash with cold (-20°C) Methanol.[2]

Protocol B: Vacuum Distillation (The "Oily Crude" Method)

Use this if your crude is a dark oil that refuses to solidify.[1][2]

Since the compound is a halogenated aromatic, it is thermally stable enough for distillation but requires vacuum to prevent debromination.[1]

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum required (< 1 mmHg).

  • Temperature:

    • Expect boiling point approx. 80–100°C at 0.5 mmHg (extrapolated from 2,5-dibromothiophene bp 211°C at atm).[1][2]

  • Fractionation: Discard the first 5-10% (lower boiling impurities/solvents).[2] Collect the main stable fraction.[2]

Troubleshooting & FAQs

Q: My solution turned cloudy, but then a yellow oil separated at the bottom. No crystals formed.[2]

Diagnosis: This is "Oiling Out."[2] It happens when the saturation temperature of your solution is higher than the melting point of the compound.[2] Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (dilute by 20%) to lower the saturation temperature.[2]

  • Seed it: Add a tiny crystal of pure product (if available) as the solution reaches 25°C.

  • Cool Slower: Wrap the flask in a towel to slow the cooling rate.

Q: Can I use Hexane alone?

Answer: Likely not.[2] Polyhalogenated thiophenes are extremely soluble in hexane at room temperature.[2] You would need to cool to -78°C (dry ice/acetone) to get significant recovery, and even then, yield might be low.[1][2]

Q: How do I remove the 2,4-dibromo isomer?

Answer: Isomers often have lower symmetry and lower melting points.[2]

  • Strategy: Perform the Methanol recrystallization (Protocol A). The 2,3-dibromo isomer (desired) should crystallize first.[1][2] The 2,4-isomer will likely remain in the cold methanol mother liquor.[1][2]

  • Verification: Always check the first crop by GC-MS or NMR before combining fractions.[2]

Decision Logic for Purification

The following diagram illustrates the decision process based on the physical state of your crude material.

PurificationLogicStartCrude 2,3-Dibromo-5-chlorothiopheneStateCheckPhysical State at RT?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidYesOilDark Viscous OilStateCheck->OilNoRecrystProtocol A:Low-Temp Crystallization(Methanol, -20°C)Solid->RecrystDistillProtocol B:Vacuum Distillation(<1 mmHg)Oil->DistillCheckPurityCheck Purity (GC/NMR)Recryst->CheckPurityDistill->CheckPuritySuccessPure ProductCheckPurity->Success>98%FailOilOiling Out OccurredCheckPurity->FailOil<95% or OilFailOil->DistillSwitch Method

Caption: Decision tree for selecting between Crystallization and Distillation based on the physical state of the crude material.

References

  • World Intellectual Property Organization (WIPO). (2021).[2] Patent WO2021123237A1: 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds.[1][2] (Describes suspension of 2,3-dibromo-5-chlorothiophene in acetic acid). Link

  • Royal Society of Chemistry. (2022).[2] Halogenated thiophenes serve as solvent additives in mediating morphology.[2][3] Energy & Environmental Science. (Discusses solubility and boiling points of dibromothiophene analogs). Link

  • Ossila. (2024).[2] 2,5-Dibromo-3-chlorothiophene Product Specification. (Provides physical data for the structural isomer, MP 24-25°C). Link

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,3-Dibromo-5-chlorothiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of halogenated heterocyclic compounds is paramount. Among these, substituted thiophenes are crucial building blocks. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dibromo-5-chlorothiophene, a key intermediate in the synthesis of various functional molecules. By comparing its spectral features with those of related thiophene derivatives, we aim to equip researchers with the expertise to confidently identify and characterize these complex molecules.

The Decisive Role of ¹H NMR in Characterizing Halogenated Thiophenes

¹H NMR spectroscopy stands as an indispensable tool for the structural analysis of organic molecules.[1] For halogenated thiophenes, this technique provides critical information regarding the substitution pattern on the thiophene ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment shaped by the number, nature, and position of the halogen substituents. Understanding these nuances is not merely an academic exercise; it is fundamental to ensuring the integrity of synthetic pathways and the purity of final compounds in drug development and materials science.

Analysis of the ¹H NMR Spectrum of 2,3-Dibromo-5-chlorothiophene

The structure of 2,3-Dibromo-5-chlorothiophene dictates the presence of a single proton on the thiophene ring at the C4 position. The electronegativity and position of the three halogen atoms—two bromine atoms at C2 and C3, and a chlorine atom at C5—significantly influence the magnetic environment of this solitary proton.

Expected Spectral Features:

  • Chemical Shift (δ): The proton at C4 is expected to resonate in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[2] The cumulative electron-withdrawing inductive effects of the three halogen atoms will deshield this proton, shifting its resonance downfield compared to unsubstituted thiophene (which shows signals at approximately 7.12 and 7.33 ppm).[3] Based on data from similar compounds, the chemical shift for the H4 proton in 2,3-Dibromo-5-chlorothiophene is predicted to be in the range of 7.00 - 7.30 ppm .

  • Multiplicity: As there are no adjacent protons, the signal for the H4 proton will appear as a singlet (s) .

  • Integration: The integral of this singlet will correspond to one proton.

Comparative ¹H NMR Data of Halogenated Thiophenes

To provide a robust framework for analysis, the predicted ¹H NMR data for 2,3-Dibromo-5-chlorothiophene is compared with the experimental data of structurally similar thiophene derivatives. This comparison highlights the subtle yet significant impact of different halogen substitution patterns on the ¹H NMR spectrum.

Compound NameStructureProton Position(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2,3-Dibromo-5-chlorothiophene H4~7.00 - 7.30 (Predicted)sN/AN/A
2,3-DibromothiopheneH4, H57.25 (d), 6.91 (d)d, d5.8[4][5]
2,3,5-TribromothiopheneH46.89sN/AN/A
2-Bromo-5-chlorothiopheneH3, H46.83 (d), 6.67 (d)d, d3.9[6]
2,5-DibromothiopheneH3, H46.83sN/A[7]
ThiopheneH2, H5 & H3, H47.33 (dd), 7.12 (dd)dd, ddJ23=5.1, J24=1.0, J25=2.8, J34=3.5[3]

Key Observations from the Comparative Data:

  • Effect of Halogen Position: The chemical shifts of the thiophene protons are highly dependent on the position of the halogen substituents. Protons adjacent to a halogen are generally shifted downfield.

  • Number of Protons and Multiplicity: The number of signals and their splitting patterns are a direct reflection of the number and relative positions of the protons on the ring. Symmetrical substitution patterns, as in 2,5-dibromothiophene, can lead to a single signal for chemically equivalent protons.

  • Predictive Power: By analyzing the trends in this data, we can confidently predict the spectral features of uncharacterized halogenated thiophenes. The predicted singlet for 2,3-Dibromo-5-chlorothiophene is a logical consequence of its substitution pattern.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for halogenated thiophenes, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the halogenated thiophene sample. The use of a microbalance is recommended for precision.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. However, for routine characterization, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient.[8]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals. Automated shimming routines are available on modern spectrometers and are highly effective.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters for a routine spectrum on a 400 or 500 MHz spectrometer would include:

      • A spectral width of approximately 12-16 ppm to ensure all signals are captured.

      • A sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

      • A relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Workflow for ¹H NMR Analysis of 2,3-Dibromo-5-chlorothiophene

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock on Deuterium Signal transfer->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D ¹H Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum (δ, Multiplicity, Integration) integrate->analyze conclusion Structural Confirmation analyze->conclusion

Caption: Workflow for the ¹H NMR analysis of 2,3-Dibromo-5-chlorothiophene.

Conclusion

The ¹H NMR spectrum of 2,3-Dibromo-5-chlorothiophene is predicted to exhibit a single singlet in the aromatic region, a direct consequence of its unique substitution pattern. This guide has provided a comprehensive framework for understanding this prediction through a comparative analysis with related halogenated thiophenes. By adhering to the detailed experimental protocol and understanding the fundamental principles that govern ¹H NMR spectroscopy, researchers can confidently utilize this powerful analytical technique for the unambiguous structural characterization of these and other complex heterocyclic molecules, thereby ensuring the quality and reliability of their scientific endeavors.

References

  • Chemistry LibreTexts. (2023, January 10). 4.22: AB Proton NMR Analysis for 2,3-dibromothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Two experimental NMR spectra of 2 , 3-dibromo-thiophene.... Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(5), 337-365.
  • ResearchGate. (n.d.). FIG. 2. (a) Conventional 1 H NMR spectrum of the solution of.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes.... Retrieved from [Link]

  • Günther, H. (2013).
  • ACS Publications. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • Web.gccaz.edu. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Better World Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy : An Introduction to Principles, Applications, and Experimental Methods. Retrieved from [Link]

  • AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

  • ACS Publications. (2026, February 2). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. Organic Letters. Retrieved from [Link]

Sources

Navigating the Thiophene Maze: A Comparative Guide to the ¹³C NMR Chemical Shifts of 2,3-Dibromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, navigating the complex analytical landscape of substituted heterocycles is a daily challenge. In the realm of drug discovery and materials science, thiophene and its halogenated derivatives are foundational scaffolds. A precise understanding of their structural features is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this elucidation. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2,3-Dibromo-5-chlorothiophene, offering a comparative framework against structurally related analogues and a discussion of the underlying principles governing these spectral patterns.

At its core, the ¹³C NMR spectrum of a substituted thiophene is a sensitive reporter of the electronic environment around each carbon atom in the five-membered ring. The chemical shift of each carbon is dictated by a combination of factors, including the electronegativity of the substituents, their position on the ring, and resonance effects. Halogens, with their inductive electron-withdrawing properties, play a significant role in deshielding the carbon nuclei to which they are attached, causing their signals to appear at a higher chemical shift (downfield).

The ¹³C NMR Profile of 2,3-Dibromo-5-chlorothiophene: A Predicted and Comparative Analysis

Online prediction tools, which utilize extensive databases and machine learning algorithms, offer a powerful starting point for spectral analysis.[1][2][3][4][5] A predicted spectrum for 2,3-Dibromo-5-chlorothiophene suggests the following approximate chemical shifts:

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,3-Dibromo-5-chlorothiophene

Carbon PositionPredicted Chemical Shift (ppm)
C2~113
C3~111
C4~130
C5~125

To validate and understand these predicted values, a comparative analysis with experimentally determined data for analogous compounds is essential. 2,3,5-Tribromothiophene and 2,5-Dichlorothiophene serve as excellent benchmarks.

Table 2: Comparative ¹³C NMR Data of Halogenated Thiophenes

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
2,3-Dibromo-5-chlorothiophene (Predicted) ~113 ~111 ~130 ~125
2,3,5-Tribromothiophene[6]110.8115.1132.1119.8
2,5-Dichlorothiophene125.7127.3127.3125.7
2,3-Dibromothiophene[7]112.5113.8130.5127.8
2-Chlorothiophene[8]126.9127.1125.0121.9
Thiophene[9]125.6127.4127.4125.6

From this comparison, several key trends emerge:

  • Direct Halogenation Effect: Carbons directly attached to a halogen are significantly shielded (shifted upfield) compared to the parent thiophene. This is a characteristic feature of halogenated aromatic systems.

  • Substituent Additivity: The chemical shifts in polysubstituted thiophenes can often be approximated by considering the additive effects of each substituent.[10][11] For instance, the shift of C4 in 2,3-Dibromo-5-chlorothiophene is expected to be influenced by the halogens at C2, C3, and C5.

  • Distinguishing between Bromine and Chlorine: While both bromine and chlorine are electron-withdrawing, their effects on ¹³C chemical shifts can differ. The slightly higher electronegativity of chlorine can sometimes lead to a greater deshielding effect on adjacent carbons compared to bromine.

Deciphering the Spectrum: A Logic Diagram for Substituent Effects

The interplay of inductive and resonance effects of the halogen substituents on the thiophene ring carbons can be visualized to understand the resulting chemical shifts.

G cluster_thiophene Thiophene Ring cluster_effects Substituent Effects C2 C2-Br C3 C3-Br C4 C4-H C2->C4 β-effect C5 C5-Cl C2->C5 γ-effect C3->C5 β-effect C5->C3 γ-effect Inductive Inductive Effect (Electron Withdrawing) Br2 Bromine (C2) Inductive->Br2 Br3 Bromine (C3) Inductive->Br3 Cl5 Chlorine (C5) Inductive->Cl5 Resonance Resonance Effect (Electron Donating) Resonance->Br2 Resonance->Br3 Resonance->Cl5 Br2->C2 -I > +R Br3->C3 -I > +R Cl5->C5 -I > +R

Caption: Influence of halogen substituents on the ¹³C chemical shifts of the thiophene ring.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2,3-Dibromo-5-chlorothiophene, a standardized and well-reasoned experimental approach is crucial.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. Its single carbon signal at ~77 ppm provides a convenient internal reference.[12] Alternatively, for compounds with signals in that region, deuterated acetone ((CD₃)₂CO) can be used.
  • Concentration: A concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.
  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[13]

2. NMR Spectrometer Parameters:

  • Field Strength: A higher field strength (e.g., 400 MHz or greater for ¹H) generally provides better signal dispersion and sensitivity for ¹³C NMR.
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C spectra. This provides a spectrum with singlets for each unique carbon, simplifying interpretation.
  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually adequate.
  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, leading to more accurate integration if needed.
  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[14]

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak picking and integration.
  • Referencing: The spectrum is referenced by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to its known chemical shift.

Conclusion

The analysis of the ¹³C NMR chemical shifts of 2,3-Dibromo-5-chlorothiophene, while reliant on predictive and comparative data, provides a robust framework for its structural characterization. By understanding the fundamental principles of substituent effects and employing a rigorous experimental methodology, researchers can confidently assign the spectral features of this and other complex halogenated thiophenes. This knowledge is critical for advancing research in fields that depend on the precise structural elucidation of these versatile heterocyclic compounds.

References

  • Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Chemical Scripta, 7(1-5), 111-119.
  • Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Takigawa, T., Abe, Y., & Abe, T. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Magnetic Resonance in Chemistry, 25(7), 559-564.
  • ResearchGate. (n.d.). Coefficients of the contribution of substituents to the ¹³C chemical shifts. Retrieved from [Link]

  • Crumpler, R. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign ¹³C Signals in Methyltolan. University of Mississippi. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
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  • Takahashi, K., Ito, T., & Matsuki, Y. (1974). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(6), 1553-1554.
  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-thieno(2,3-B)thiophene - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Janda, M., Srogl, J., Nĕmec, M., & Kalfus, K. (1976). Transmission of substituent effects in thiophenes. Infrared and carbon-13 nuclear magnetic resonance studies.
  • ResearchGate. (n.d.). An Analysis of the Substituent Effects on ¹³C and ¹⁷O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]

  • CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

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  • Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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A Strategic Guide to the HPLC Separation of Bromochlorothiophene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the analysis of isomeric impurities is a critical step in ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Bromochlorothiophene isomers, often encountered as intermediates or impurities in synthesis, present a significant analytical challenge due to their closely related structures and physicochemical properties. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the successful separation and comparison of these challenging isomers.

The Analytical Challenge: Distinguishing Near-Identical Molecules

The six positional isomers of bromochlorothiophene share the same molecular weight (197.48 g/mol ) and elemental composition, differing only in the substitution pattern of the bromine and chlorine atoms on the thiophene ring.[1][2][3] This structural similarity results in subtle differences in properties like hydrophobicity and polarity, making their separation by conventional chromatographic techniques a non-trivial task. The primary challenge lies in selecting a stationary and mobile phase combination that can exploit these minor differences to achieve baseline resolution.

The six isomers of interest are:

  • 2-bromo-3-chlorothiophene

  • 2-bromo-4-chlorothiophene

  • 2-bromo-5-chlorothiophene

  • 3-bromo-2-chlorothiophene

  • 3-bromo-4-chlorothiophene

  • 4-bromo-3-chlorothiophene

Fundamental Principles of Isomer Separation by HPLC

The separation of these isomers hinges on exploiting subtle differences in their interaction with the HPLC stationary phase. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, for isomers with very similar hydrophobicities, secondary interactions such as dipole-dipole and π-π interactions become crucial for achieving selectivity.

  • Hydrophobicity: The overall hydrophobicity of a molecule, often estimated by its octanol-water partition coefficient (logP), governs its retention on a nonpolar stationary phase like C18. Isomers with a higher logP will generally have longer retention times.

  • Dipole Moment: The arrangement of the electron-withdrawing bromine and chlorine atoms on the thiophene ring creates a unique molecular dipole moment for each isomer. This property can be exploited by using stationary phases with phenyl or cyano functionalities, which can engage in dipole-dipole interactions.

  • π-π Interactions: The aromatic thiophene ring can participate in π-π interactions with stationary phases containing aromatic moieties, such as phenyl-based columns. The strength of this interaction can be influenced by the position of the halogen substituents, which alters the electron density of the aromatic ring.[4][5]

A Systematic Approach to HPLC Method Development

A structured and logical approach is paramount to efficiently developing a separation method for these isomers. The following workflow outlines a systematic process for column and mobile phase selection and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Evaluation & Optimization cluster_2 Phase 3: Final Method Refinement A Select Initial Columns: 1. C18 (Hydrophobic) 2. Phenyl-Hexyl (π-π Interactions) B Define Mobile Phase Screening Conditions: - A: Water - B: Acetonitrile & Methanol - Isocratic Elution (e.g., 60% B) A->B C Perform Initial Injections of Isomer Mix B->C D Evaluate Initial Chromatograms: - Peak Shape - Resolution - Retention Order C->D E Optimize Mobile Phase Composition: - Fine-tune Organic % for k' 2-10 - Compare ACN vs. MeOH Selectivity D->E F Introduce Gradient Elution if Necessary for Co-eluting Peaks or Long Run Times E->F G Fine-tune Gradient Slope and Time F->G H Assess Method Robustness: - Small changes in pH, Temp, Flow Rate G->H I Final Validated Method H->I

Caption: A systematic workflow for HPLC method development for bromochlorothiophene isomers.

Part 1: Strategic Column Selection

The choice of stationary phase is the most critical factor in achieving selectivity for positional isomers.[6]

  • Workhorse Column (Initial Screening): A standard C18 (octadecylsilane) column is the logical starting point. This column separates primarily based on hydrophobicity. While it may not resolve all isomers, it will provide a baseline chromatogram and an indication of the relative hydrophobicities of the compounds.

  • Alternative Selectivity (Secondary Screening): A Phenyl-Hexyl column should be evaluated in parallel. The phenyl groups in this stationary phase offer alternative selectivity through π-π interactions with the thiophene ring of the analytes.[4][5] The differing positions of the halogens will modulate the electron density of the thiophene ring, leading to differential π-π interactions and potentially resolving isomers that co-elute on a C18 column.

Part 2: Mobile Phase Optimization: The Key to Fine-Tuning

The mobile phase composition directly influences retention and selectivity.[7]

  • Organic Modifier Selection: Both Acetonitrile (ACN) and Methanol (MeOH) should be screened as the organic component of the mobile phase. While ACN is a stronger solvent in reversed-phase chromatography, methanol can sometimes offer different selectivity due to its hydrogen-bonding capabilities and its effectiveness in promoting π-π interactions on phenyl phases.[7][8]

  • Isocratic vs. Gradient Elution: Begin with isocratic elution (e.g., 60% organic modifier) to determine the retention behavior of the isomers. If the peaks are clustered together or the run time is excessively long, a gradient elution (e.g., starting from 50% and increasing to 90% organic modifier) will be necessary to improve resolution and reduce analysis time.

Predicting the Elution Order: A Hypothesis-Driven Approach

While experimental verification is essential, we can form a hypothesis about the elution order based on the physicochemical properties of the isomers.

On a C18 Column (Hydrophobicity-Driven):

Retention is expected to correlate with the logP value. A higher logP indicates greater hydrophobicity and thus stronger retention. Based on predicted logP values from PubChem:

  • 2-bromo-5-chlorothiophene: XLogP3 = 3.6[1]

  • 4-bromo-2-chlorothiophene: XLogP3 = 3.3[3]

  • 3-bromo-4-chlorothiophene: XLogP3 = 2.9[2]

Based on these values, the predicted elution order on a C18 column would be: 3-bromo-4-chlorothiophene < 4-bromo-2-chlorothiophene < 2-bromo-5-chlorothiophene . The remaining isomers would likely elute in an order dictated by their respective hydrophobicities.

On a Phenyl-Hexyl Column (π-π and Dipole Interactions):

The elution order on a phenyl column is more complex to predict without experimental data or calculated dipole moments. However, isomers with a higher dipole moment or a more accessible aromatic system for π-π stacking may exhibit increased retention. It is plausible that the elution order could differ significantly from that on a C18 column, offering a powerful tool for resolving co-eluting peaks.[8]

Experimental Protocols

The following protocols provide a starting point for the experimental investigation.

Protocol 1: Initial Screening on C18 and Phenyl-Hexyl Columns

Objective: To assess the initial separation of the six bromochlorothiophene isomers on two different stationary phases.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Standard mixture of the six bromochlorothiophene isomers (e.g., 10 µg/mL in ACN)

Procedure:

  • Column Installation and Equilibration:

    • Install the C18 column.

    • Equilibrate the column with the initial mobile phase (60% ACN in water) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10 µL of the isomer standard mixture.

  • Data Acquisition:

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Run the analysis for a sufficient time to ensure all peaks have eluted (e.g., 20 minutes).

  • Repeat with Methanol:

    • Change the mobile phase to 60% MeOH in water and re-equilibrate the column.

    • Inject the standard mixture and acquire data under the same conditions.

  • Repeat with Phenyl-Hexyl Column:

    • Replace the C18 column with the Phenyl-Hexyl column.

    • Repeat steps 1-4 with the Phenyl-Hexyl column.

G cluster_0 Preparation cluster_1 C18 Column Analysis cluster_2 Phenyl-Hexyl Column Analysis A Prepare Isomer Standard Mix B Prepare Mobile Phases: - 60% ACN/Water - 60% MeOH/Water A->B C Equilibrate C18 with 60% ACN B->C E Equilibrate C18 with 60% MeOH B->E G Equilibrate Phenyl-Hexyl with 60% ACN B->G I Equilibrate Phenyl-Hexyl with 60% MeOH B->I D Inject Standard & Acquire Data C->D F Inject Standard & Acquire Data E->F H Inject Standard & Acquire Data G->H J Inject Standard & Acquire Data I->J

Sources

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